molecular formula C18H17NO7 B11040897 ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate

Cat. No.: B11040897
M. Wt: 359.3 g/mol
InChI Key: UISIJNHXPMHINW-UHFFFAOYSA-N
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Description

Ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrano[3,2-c]pyridine core, a hydroxy-methoxyphenyl group, and an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridine-8-carboxylate can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their biological activities and applications

Properties

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

ethyl 4-(3-hydroxy-4-methoxyphenyl)-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridine-8-carboxylate

InChI

InChI=1S/C18H17NO7/c1-3-25-18(23)11-8-19-17(22)15-10(7-14(21)26-16(11)15)9-4-5-13(24-2)12(20)6-9/h4-6,8,10,20H,3,7H2,1-2H3,(H,19,22)

InChI Key

UISIJNHXPMHINW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC(=C(C=C3)OC)O

Origin of Product

United States

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